molecular formula C18H15NO2 B3059801 2-(4-Benzyloxyphenyl)-4-hydroxypyridine CAS No. 1261975-11-4

2-(4-Benzyloxyphenyl)-4-hydroxypyridine

Cat. No.: B3059801
CAS No.: 1261975-11-4
M. Wt: 277.3
InChI Key: XTVSBONXQKYXBB-UHFFFAOYSA-N
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Description

2-(4-Benzyloxyphenyl)-4-hydroxypyridine is an organic compound that belongs to the class of pyridines This compound is characterized by a pyridine ring substituted with a benzyloxyphenyl group at the 2-position and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyloxyphenyl)-4-hydroxypyridine typically involves the following steps:

    Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of the 4-benzyloxyphenyl intermediate. This can be achieved through the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.

    Cyclization to Form Pyridine Ring: The next step involves the cyclization of the benzyloxyphenyl intermediate with a suitable reagent such as 2-chloropyridine in the presence of a base like sodium hydride. This step forms the pyridine ring with the benzyloxyphenyl group at the 2-position.

    Introduction of the Hydroxyl Group: The final step involves the introduction of the hydroxyl group at the 4-position of the pyridine ring. This can be achieved through a hydroxylation reaction using reagents such as hydrogen peroxide or a suitable oxidizing agent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyloxyphenyl)-4-hydroxypyridine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(4-Benzyloxyphenyl)-4-hydroxypyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Benzyloxyphenyl)-4-hydroxypyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 4-position can form hydrogen bonds with biological molecules, influencing their structure and function. The benzyloxy group can interact with hydrophobic regions of proteins, affecting their activity.

Comparison with Similar Compounds

2-(4-Benzyloxyphenyl)-4-hydroxypyridine can be compared with other similar compounds, such as:

    2-(4-Benzyloxyphenyl)-3-hydroxy-chromen-4-one: This compound has a chromenone ring instead of a pyridine ring and exhibits different biological activities.

    4-Benzyloxyphenylacetic acid: This compound has an acetic acid group instead of a pyridine ring and is used in different applications.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-phenylmethoxyphenyl)-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-16-10-11-19-18(12-16)15-6-8-17(9-7-15)21-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVSBONXQKYXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=O)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692790
Record name 2-[4-(Benzyloxy)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261975-11-4
Record name 2-[4-(Benzyloxy)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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